1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboximidamide

Kinase inhibition Regioisomer SAR JAK/TYK2 selectivity

This 5-carboximidamide regioisomer (CAS 2098050-40-7) is the critical comparator for profiling pyrazole-carboximidamide kinase selectivity. Unlike the 4-carboximidamide isomer (CAS 2098014-55-0) with reported JAK3/TYK2 activity, the C5 orientation may redirect inhibition toward alternative kinase targets via altered hinge-region hydrogen bonding. The 2-fluoroethyl N1 substituent provides a distinct lipophilicity/metabolic stability benchmark versus difluoromethyl and propynyl analogs. ≥98% purity. Ideal for regioisomer-specific SAR, ICRAC channel probe development, and PPI disruption studies targeting arginine-rich domains. Inquire for gram-scale quantities.

Molecular Formula C11H12FN5
Molecular Weight 233.24 g/mol
CAS No. 2098050-40-7
Cat. No. B1479564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboximidamide
CAS2098050-40-7
Molecular FormulaC11H12FN5
Molecular Weight233.24 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=NN(C(=C2)C(=N)N)CCF
InChIInChI=1S/C11H12FN5/c12-4-6-17-10(11(13)14)7-9(16-17)8-3-1-2-5-15-8/h1-3,5,7H,4,6H2,(H3,13,14)
InChIKeyTXYBQMUDPYFYFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboximidamide (CAS 2098050-40-7): Procurement-Relevant Identity and Physicochemical Baseline


1-(2-Fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboximidamide is a synthetic, fluorinated pyrazole-carboximidamide hybrid (C₁₁H₁₂FN₅, MW 233.24 g/mol) that integrates a 2-fluoroethyl substituent at the N1 position, a pyridin-2-yl group at the C3 position, and a carboximidamide moiety at the C5 position of the pyrazole core . This specific regiochemical arrangement (5-carboximidamide) distinguishes it from the more extensively characterized 4-carboximidamide positional isomer (CAS 2098014-55-0) [1]. The compound is commercially supplied as a research-grade intermediate with ≥95% purity from multiple vendors . Its molecular design situates it within the broader class of pyrazolyl carboxamides/carboximidamides explored as ICRAC (Calcium Release-Activated Calcium channel) inhibitors and kinase-targeting scaffolds [2].

Why 1-(2-Fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboximidamide Cannot Be Interchanged with In-Class Analogs


Within the pyridinyl-pyrazole carboximidamide series, seemingly minor structural permutations—regioisomerism of the carboximidamide group (C4 vs. C5), variation of the N1 substituent (fluoroethyl vs. difluoromethyl vs. propynyl), and pyridinyl nitrogen position (pyridin-2-yl vs. pyridin-3-yl)—produce discretely different hydrogen-bonding topologies and ATP-binding pocket complementarity [1]. Published kinase profiling of the 4-carboximidamide regioisomer (CAS 2098014-55-0) demonstrates sub-micromolar inhibition of JAK3 and TYK2, whereas preliminary data suggest the 5-carboximidamide orientation may favor distinct kinase selectivity profiles attributable to altered hinge-region interactions [2]. No published direct head-to-head comparison exists; however, evidence from analogous pyrazole-carboxamide ICRAC inhibitor series confirms that even single-atom shifts in substituent positioning can invert target selectivity [3]. Therefore, generic substitution without experimental validation of the specific regioisomer and substitution pattern risks procurement of a compound with an unverified target engagement profile.

1-(2-Fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboximidamide: Quantitative Comparator-Based Differentiation Evidence


Carboximidamide Positional Isomerism (C5 vs. C4): Differential Kinase Selectivity Profile

The 5-carboximidamide regioisomer (target compound) is structurally differentiated from the 4-carboximidamide analog (CAS 2098014-55-0) by the position of the carboximidamide group on the pyrazole ring. The 4-carboximidamide analog has demonstrated sub-micromolar IC₅₀ values against JAK3 and TYK2 kinases in preliminary screening, with molecular docking indicating ATP-binding pocket engagement via the 4-carboximidamide moiety [1]. For the 5-carboximidamide regioisomer, the altered hydrogen-bond donor/acceptor geometry is predicted to shift kinase selectivity, though no potencies against JAK3/TYK2 have been disclosed for the 5-substituted compound . This positional isomerism represents a critical selection criterion for kinase inhibitor screening programs where target engagement is regioisomer-dependent.

Kinase inhibition Regioisomer SAR JAK/TYK2 selectivity

N1-Substituent Comparison: 2-Fluoroethyl vs. Difluoromethyl — Physicochemical Property Differentiation

The 2-fluoroethyl group at N1 is a key differentiator from the difluoromethyl analog (CAS 2098069-89-5). The 2-fluoroethyl substituent introduces one fluorine atom and a flexible ethylene linker, whereas difluoromethyl contributes two fluorine atoms directly attached to the pyrazole nitrogen, altering both electronic and steric properties . The target compound has a calculated XLogP3 of ~0.1 and a topological polar surface area (TPSA) of ~80.6 Ų [1]. By comparison, the difluoromethyl analog (C₁₀H₉F₂N₅) possesses a different lipophilicity profile due to the additional fluorine and absence of the ethylene spacer. Fluorine substitution at the ethyl group is associated with enhanced metabolic stability relative to non-fluorinated alkyl analogs — a class-level principle in medicinal chemistry — as supported by studies on fluorinated pyrazole derivatives showing reduced oxidative metabolism in human liver microsomes [2]. Direct comparative metabolic stability data between the 2-fluoroethyl and difluoromethyl variants are not available in the public domain.

Metabolic stability Fluorine substitution Lipophilicity

N1-Substituent Comparison: 2-Fluoroethyl vs. Prop-2-yn-1-yl — Impact on Synthetic Tractability for Click Chemistry Applications

The target compound's 2-fluoroethyl substituent precludes participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key advantage or limitation depending on the research context. By contrast, the prop-2-yn-1-yl analog (CAS 2098108-13-3) bears a terminal alkyne handle specifically designed for click chemistry derivatization . For research workflows requiring a stable, non-reactive N1 substituent (e.g., direct pharmacological evaluation without subsequent conjugation), the 2-fluoroethyl variant is preferred. The propynyl analog's alkyne handle, while useful for bioconjugation, introduces potential off-target reactivity and metabolic liability from the exposed triple bond.

Click chemistry Bioorthogonal ligation Synthetic accessibility

Carboximidamide vs. Carboxamide Functional Group: Hydrogen-Bonding Capacity Differentiation

The carboximidamide group (-C(=NH)NH₂) at the C5 position provides distinct hydrogen-bond donor/acceptor capacity relative to the carboxamide (-C(=O)NH₂) found in analogs such as 1-methyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxamide (CAS 2098050-24-7) [1]. The amidine moiety (pKₐ ~10.5 predicted) is protonated under physiological conditions, enabling bidentate hydrogen-bonding with carboxylate or phosphate groups in enzyme active sites — a binding mode unavailable to the neutral carboxamide [2]. This functional group difference is posited to underlie engagement with arginine-rich protein domains, as evidenced by structural biology studies of related amidine-containing pyrazoles that form unique hydrogen-bonding networks with protein arginine residues [2]. The carboxamide analog, lacking this capability, would be unable to replicate such interactions.

Hydrogen bonding Target engagement Pharmacophore design

Pyridinyl Regioisomerism (Pyridin-2-yl vs. Pyridin-3-yl): Differential Metal-Chelation and Target Engagement Potential

The pyridin-2-yl substituent positions the pyridine nitrogen adjacent to the pyrazole C3, creating a potential bidentate N–N chelation motif with the pyrazole N2. This geometry is structurally distinct from the pyridin-3-yl analog (CAS 2098050-76-9), where the pyridine nitrogen is meta to the pyrazole connection and cannot participate in intramolecular chelation . In kinase inhibitor design, the pyridin-2-yl orientation is classically associated with hinge-region binding via the pyridine nitrogen acting as a hydrogen-bond acceptor to the kinase backbone NH, as seen in numerous approved type I kinase inhibitors. The pyridin-3-yl variant presents a different hydrogen-bond vector, altering kinase selectivity profiles. No direct comparative kinase data between these two pyridinyl regioisomers are publicly available; however, this structural distinction is a well-established determinant of kinase binding mode [1].

Metal chelation Kinase hinge binding Regioisomer selectivity

Commercial Purity Benchmarking: 98% (HPLC) Enabling Reproducible SAR Studies

The target compound is commercially available at 98% purity (HPLC-verified) from Leyan (Cat. No. 2281428) . This purity specification exceeds the 95% typical for budget research-grade batches from certain suppliers of closely related analogs such as 1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboximidamide . At 98% purity, batch-to-batch variability is minimized to ≤2% impurity, which is critical for reproducible dose-response SAR studies where even minor impurities can confound IC₅₀ determinations at sub-micromolar concentrations. For procurement in regulated screening environments, this purity tier provides a quantifiable quality advantage over lower-purity alternatives.

Purity specification SAR reproducibility Procurement quality

1-(2-Fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboximidamide: Evidence-Guided Research and Industrial Application Scenarios


Kinase Selectivity Profiling: Exploiting 5-Carboximidamide Regioisomerism for Differential Target Engagement

Research groups screening pyrazole-carboximidamide libraries against kinase panels can use this compound to systematically probe the impact of carboximidamide positional isomerism (C5 vs. C4) on kinase selectivity. The 4-carboximidamide isomer (CAS 2098014-55-0) has reported activity against JAK3 and TYK2; procurement of the 5-substituted variant enables direct head-to-head selectivity profiling to determine whether the positional shift redirects inhibition toward alternative kinase targets. This experimental approach is essential for establishing regioisomer-specific SAR [1].

Metabolic Stability Optimization: 2-Fluoroethyl as a Fluorine Scan Tool in Lead Series

In medicinal chemistry programs optimizing the N1 substituent of pyrazole-based lead compounds, this compound serves as the 2-fluoroethyl benchmark. Its XLogP3 of ~0.1 and single-fluorine ethyl spacer offer a distinct lipophilicity/metabolic stability profile compared to the difluoromethyl (CAS 2098069-89-5) and propynyl (CAS 2098108-13-3) analogs. Teams can use this compound to experimentally assess the impact of the 2-fluoroethyl group on microsomal stability, CYP inhibition, and plasma protein binding relative to other N1-substituted variants [2].

Chemical Biology Probe Development: Amidine-Mediated Protein Interaction Studies

The carboximidamide functional group of this compound enables bidentate hydrogen-bonding interactions with arginine-rich protein domains, as demonstrated in structural studies of related amidine-pyrazoles. Researchers investigating protein-protein interaction disruption — particularly in neurodegenerative disease targets involving arginine-rich aggregates — can employ this compound as a starting scaffold for developing chemical probes that leverage the unique amidine pharmacophore. The 2-fluoroethyl group additionally provides a metabolic stabilization handle not present in non-fluorinated carboximidamide analogs [3].

ICRAC Channel Inhibitor Screening: Pyridin-2-yl-Specific SAR Exploration

Building on the Grünenthal pyridinyl-substituted pyrazolyl carboxamide patent series (US20150166505A1), this compound enables exploration of the pyridin-2-yl substitution pattern specifically in the context of ICRAC channel inhibition. The pyridin-2-yl orientation offers a distinct metal-chelation and hinge-binding geometry relative to pyridin-3-yl and pyridin-4-yl analogs, making it a critical tool for dissecting the structural determinants of CRAC channel modulation [4].

Quote Request

Request a Quote for 1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboximidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.